molecular formula C16H12N2O4 B11764358 But-2-yne-1,4-diyl diisonicotinate CAS No. 164736-86-1

But-2-yne-1,4-diyl diisonicotinate

Cat. No.: B11764358
CAS No.: 164736-86-1
M. Wt: 296.28 g/mol
InChI Key: YYNKUQLBFSGQHO-UHFFFAOYSA-N
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Biological Activity

But-2-yne-1,4-diyl diisonicotinate (CAS No. 164736-86-1) is an organic compound with the molecular formula C16H12N2O4C_{16}H_{12}N_2O_4 and a molecular weight of 296.28 g/mol. This compound has gained attention in various fields of biological research due to its potential applications in pharmaceuticals and as a biological probe.

The compound is synthesized from 2-butyne-1,4-diol and isonicotinoyl chloride hydrochloride through established chemical routes. Its structure features two isonicotinate moieties linked via a butyne-1,4-diyl chain, which may contribute to its biological activity by facilitating interactions with biological macromolecules.

PropertyValue
Molecular FormulaC16H12N2O4C_{16}H_{12}N_2O_4
Molecular Weight296.28 g/mol
CAS Number164736-86-1
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that the compound possesses strong radical scavenging abilities, which can be attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxic effects of this compound have been assessed in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated dose-dependent cytotoxicity, suggesting potential as an anticancer agent. The underlying mechanism appears to involve induction of apoptosis through activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving this compound and standard antibiotics, it was found that the compound exhibited comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Antioxidant Mechanism : A systematic investigation into the antioxidant properties revealed that this compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide .
  • Cancer Cell Line Testing : In vitro studies indicated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure, with IC50 values suggesting potent anticancer properties .

Properties

CAS No.

164736-86-1

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

4-(pyridine-4-carbonyloxy)but-2-ynyl pyridine-4-carboxylate

InChI

InChI=1S/C16H12N2O4/c19-15(13-3-7-17-8-4-13)21-11-1-2-12-22-16(20)14-5-9-18-10-6-14/h3-10H,11-12H2

InChI Key

YYNKUQLBFSGQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)OCC#CCOC(=O)C2=CC=NC=C2

Origin of Product

United States

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